2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol
Description
Properties
IUPAC Name |
2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-5-4-8-16-17(13)19-18(23-16)21-11-9-20(10-12-21)14-6-2-3-7-15(14)22/h2-8,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYMXISRIEWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino-4-methylbenzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 4-methylbenzothiazole moiety and phenol group, distinguishing it from other benzothiazole-piperazine derivatives. Key comparisons include:
Acetamide-Linked Derivatives () :
- Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13)
- Differences: Replaces the phenol group with an acetamide linker and substitutes the benzothiazole with a p-tolylthiazole.
- Activity : Designed as MMP inhibitors with yields >70% and melting points ~290°C .
Sulfonyl-Substituted Piperazine (): Example: 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol
- Differences : Features a sulfonyl group on the piperazine ring instead of a methylbenzothiazole.
Piperidine-Based Analogs (): Example: 2-(4-(benzo[d]thiazol-2-yl)-1-methylpiperidin-4-ylamino)phenol
- Differences : Replaces piperazine with a methylpiperidine ring.
Triazole-Modified Derivatives (): Example: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)
- Differences : Incorporates triazole rings and a thioether linkage.
- Impact : Bulky substituents may hinder membrane permeability but improve target specificity.
- Activity : Screened for anticancer activity (EI-MS: 593.17) .
Physicochemical Properties
A comparative analysis of molecular weights (MW), melting points (mp), and solubility-related parameters is summarized below:
*Calculated based on structural formula.
Biological Activity
The compound 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a derivative of thiazole and piperazine, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.
The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole with piperazine derivatives. The compound's molecular formula is , with a molecular weight of approximately 342.42 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluating various thiazole derivatives reported that many exhibited moderate to good antimicrobial activity. The synthesized compounds were screened against several bacterial strains, demonstrating significant inhibition zones, particularly in derivatives similar to this compound.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
| D | K. pneumoniae | 20 |
Neuroprotective Effects
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Studies have shown that derivatives with thiazole structures can effectively inhibit AChE, leading to increased acetylcholine levels in the brain.
Case Study: AChE Inhibition
In a recent study, a series of thiazole-containing compounds were synthesized and tested for AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for cognitive disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substituents on the piperazine significantly enhance biological activity. For instance, the introduction of electron-donating groups like methyl at specific positions increases the efficacy against microbial strains and improves AChE inhibition.
Q & A
Q. How is genotoxic potential assessed for this compound?
- Assays :
- Comet assay to detect DNA strand breaks in treated cells .
- Ames test for mutagenicity screening .
- Hoechst 33258 co-staining : Evaluate competitive DNA minor-groove binding, which may indicate genotoxic mechanisms .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
